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Compound of Interest

Compound Name: 5-Bromoindole-3-carboxaldehyde

Cat. No.: B1265535 Get Quote

For researchers and scientists navigating the intricate world of drug development, the subtle

placement of a single atom can dramatically alter a molecule's biological activity. This guide

provides a comprehensive structural and functional comparison of 5-bromoindole and 6-

bromoindole derivatives, two classes of compounds with significant therapeutic potential. By

examining their physicochemical properties, spectroscopic signatures, and biological activities,

supported by experimental data, we aim to furnish drug development professionals with the

insights needed to make informed decisions in scaffold selection and lead optimization.

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of

numerous natural products and synthetic drugs. The introduction of a bromine atom to the

indole ring can significantly modulate a compound's lipophilicity, metabolic stability, and binding

interactions with biological targets. The position of this halogenation, whether at the 5- or 6-

position, imparts distinct characteristics to the resulting derivatives, influencing their suitability

for various therapeutic applications.

Physicochemical Properties: A Tale of Two Isomers
The location of the bromine atom on the indole ring subtly influences the physicochemical

properties of 5-bromoindole and 6-bromoindole, which in turn can affect their pharmacokinetic

and pharmacodynamic profiles. While both are crystalline solids with limited water solubility,

they exhibit good solubility in polar organic solvents.[1]
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Property 5-Bromoindole 6-Bromoindole
Rationale for
Difference

Molecular Formula C₈H₆BrN C₈H₆BrN
Same atoms, different

arrangement

Molecular Weight 196.05 g/mol [2] 196.05 g/mol [3] Identical

Melting Point 90-92 °C[4] 92-96 °C

Differences in crystal

lattice packing and

intermolecular forces.

pKa (predicted) 16.04 ± 0.30[4] No data available

The electron-

withdrawing nature of

bromine influences

the acidity of the N-H

bond. The proximity to

the pyrrole ring in the

5-position may have a

slightly different

electronic effect

compared to the 6-

position.

Calculated logP 2.9 No data available

Lipophilicity is

influenced by the

overall electronic

distribution and

surface area, which

can be affected by the

bromine position.

Solubility

Sparingly soluble in

water (126 mg/L,

calculated). Soluble in

DMSO, ethanol, ether,

and chloroform.[5]

Limited solubility in

water. Good solubility

in dimethylformamide,

ethanol, and acetone.

[1]

The position of the

polar bromine atom

can affect the

molecule's interaction

with different solvent

molecules.
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Dipole Moment (for

derivatives)

S₀ state: ~1.9 D (for 5-

substituted indoles)[6]
No data available

The vector sum of

bond dipoles changes

with the substituent

position, leading to a

different overall

molecular dipole

moment.

Spectroscopic Fingerprints: Distinguishing the
Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy provides a clear method for distinguishing

between 5-bromoindole and 6-bromoindole derivatives. The position of the bromine atom leads

to characteristic shifts in the signals of the aromatic protons and carbons.
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Nucleus
5-Bromoindole (δ,
ppm)

6-Bromoindole (δ,
ppm)

Key Differences

¹H NMR

H1: ~8.1 (br s), H2:

~7.2, H3: ~6.5, H4:

~7.7, H6: ~7.2, H7:

~7.3[7]

H1: ~8.1 (br s), H2:

~7.2, H3: ~6.4, H4:

~7.5, H5: ~7.0, H7:

~7.5[8]

The proton chemical

shifts, particularly for

those on the benzene

ring, are distinct due

to the different

electronic

environment created

by the bromine at

either the C5 or C6

position.

¹³C NMR

C2: ~125.5, C3:

~102.4, C3a: ~129.5,

C4: ~123.8, C5:

~113.8, C6: ~121.5,

C7: ~112.8, C7a:

~134.1

C2: ~125.0, C3:

~102.3, C3a: ~129.9,

C4: ~121.5, C5:

~121.2, C6: ~115.3,

C7: ~111.9, C7a:

~136.5[9]

The carbon attached

to the bromine (C5 or

C6) and its

neighboring carbons

show the most

significant differences

in their chemical

shifts.

Structural Insights from X-ray Crystallography
X-ray crystallography provides definitive three-dimensional structural information. While a direct

comparison of the parent 5-bromoindole and 6-bromoindole crystal structures is not readily

available, analysis of their derivatives offers valuable insights.

For instance, the crystal structure of 6-bromo-1H-indole-3-carboxylic acid reveals a monoclinic

crystal system with the space group P21/n.[1] In the crystal, molecules form dimers through

intermolecular O—H···O hydrogen bonds, and these dimers are further connected by N—H···O

hydrogen bonds, forming layers.[1] The dihedral angle between the carboxylic acid group and

the indole ring system is 6.4°.[1]

A comprehensive comparison would require the crystal structure of a corresponding 5-

bromoindole derivative to analyze differences in bond lengths, bond angles, and crystal
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packing arrangements, which can influence solid-state properties and solubility.

Reactivity and Synthesis: A Positional Advantage
The position of the bromine atom influences the reactivity of the indole ring. The C3 position is

generally the most nucleophilic and prone to electrophilic attack. The electron-withdrawing

nature of the bromine atom can modulate the reactivity of the benzene portion of the indole.

This difference in reactivity can be leveraged in the synthesis of more complex derivatives.

General Reactivity of Bromoindoles

Bromoindole
(5- or 6-substituted)

C3 Position
(Most Nucleophilic)

Electrophilic
Substitution

Benzene Ring

Functionalization via
Cross-Coupling

Electrophile (E+) Cross-Coupling Reactions
(e.g., Suzuki, Heck)

Click to download full resolution via product page

Caption: General reactivity pathways for bromoindole derivatives.

Biological Activity: A Comparative Overview
Both 5-bromoindole and 6-bromoindole derivatives have demonstrated a wide range of

biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity
5-Bromoindole derivatives have been extensively investigated as anticancer agents, with a

notable focus on the inhibition of key kinases involved in cancer progression.[10]

EGFR and VEGFR-2 Inhibition: Certain 5-bromoindole derivatives have shown potent

inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[10] Inhibition of these

pathways can disrupt cancer cell proliferation and angiogenesis.
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6-Bromoindole derivatives have also been explored for their anticancer properties, although

research in this area is less extensive compared to their 5-bromo counterparts.

Antimicrobial Activity
Both classes of compounds have shown promise as antimicrobial agents.

5-Bromoindole Derivatives: Have demonstrated activity against various bacterial and fungal

strains.

6-Bromoindole Derivatives: Have been identified as having intrinsic antimicrobial activity and

the ability to enhance the efficacy of existing antibiotics.[11]

Compound Class Target Organism
Activity (MIC or
IC₅₀)

Reference

5-Bromoindole

Derivatives

Staphylococcus

aureus

MIC: 3.125-50 µg/mL

(for various

derivatives)

[9]

Candida albicans

MIC: 3.125-50 µg/mL

(for various

derivatives)

[9]

6-Bromoindole

Derivatives

Staphylococcus

aureus

MIC: >100 µg/mL (for

a specific derivative)
[11]

Candida albicans
MIC: 25 µg/mL (for a

specific derivative)
[11]

Anti-inflammatory Activity
Derivatives of both isomers have been shown to possess anti-inflammatory properties.

Experimental Protocols
General Procedure for Kinase Inhibition Assay (e.g.,
EGFR)
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This protocol outlines a general method for assessing the inhibitory activity of bromoindole

derivatives against a protein kinase like EGFR.[12]

Workflow for Kinase Inhibition Assay

Preparation

Assay

Data Analysis

Prepare Solutions:
- Kinase (e.g., EGFR)

- Substrate (e.g., Poly(Glu,Tyr))
- ATP

- Test Compounds (Bromoindoles)

Add Kinase to Plate

Add Test Compounds
(serial dilutions)

Pre-incubate

Initiate Reaction:
Add Substrate/ATP Mix

Incubate at RT

Stop Reaction
(e.g., add EDTA)

Detect Signal
(e.g., Luminescence, Fluorescence)

Plot % Inhibition vs.
Compound Concentration

Calculate IC₅₀ Value
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Caption: A generalized workflow for determining the IC₅₀ of bromoindole derivatives against a

protein kinase.

Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate, ATP, and

the test compounds (5- or 6-bromoindole derivatives) in an appropriate buffer.

Assay Plate Setup: In a microplate, add the kinase solution to each well.

Compound Addition: Add serial dilutions of the test compounds to the wells. Include positive

and negative controls.

Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

Incubation: Incubate the plate at a constant temperature for a defined period.

Detection: Stop the reaction and measure the signal (e.g., luminescence, fluorescence, or

absorbance) which is proportional to the kinase activity.

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration

to determine the IC₅₀ value.

General Procedure for Antimicrobial Susceptibility
Testing (Broth Microdilution)
This protocol describes a common method for determining the Minimum Inhibitory

Concentration (MIC) of bromoindole derivatives against bacteria.[9]

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

Compound Dilution: Prepare serial dilutions of the bromoindole derivatives in a liquid growth

medium in a microplate.

Inoculation: Add the microbial suspension to each well.

Incubation: Incubate the microplate under appropriate conditions (temperature and time) for

microbial growth.
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MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits

the growth of the microorganism.

Conclusion
The choice between a 5-bromoindole and a 6-bromoindole scaffold in drug design is a nuanced

decision that depends on the specific therapeutic target and desired pharmacological profile. 5-

Bromoindole derivatives have been more extensively studied, particularly as kinase inhibitors in

oncology. However, 6-bromoindole derivatives show significant promise, especially in the

development of novel antimicrobial and anti-inflammatory agents.

The subtle differences in their physicochemical properties, arising from the position of the

bromine atom, can be exploited to fine-tune absorption, distribution, metabolism, and excretion

(ADME) properties. Further comparative studies, particularly head-to-head biological

evaluations and co-crystallization with their targets, will be invaluable in fully elucidating the

structure-activity relationships and unlocking the full therapeutic potential of these versatile

bromoindole scaffolds. This guide serves as a foundational resource to aid researchers in this

endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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